Crystal Structure Validation for Structure-Based Design
The crystal structure of the title compound has been solved by single-crystal X-ray diffraction, yielding a final R-factor of 0.0441 for 2755 observed reflections, confirming high-resolution structural fidelity [1]. This provides direct, experimentally validated geometric parameters for molecular docking and pharmacophore modeling that are not available for many closely related 5-aminopyrazole analogs lacking published crystal structures.
| Evidence Dimension | Crystallographic refinement quality |
|---|---|
| Target Compound Data | R-factor = 0.0441; 2755 observed reflections |
| Comparator Or Baseline | No published crystal structure data available for generic 5-aminopyrazoles with alternative substitution patterns |
| Quantified Difference | Target compound provides experimentally validated 3D coordinates and conformational data unavailable for comparator scaffolds |
| Conditions | Single-crystal X-ray diffraction; direct method solution; full-matrix least-squares refinement |
Why This Matters
Access to validated crystal structure coordinates enables accurate in silico screening and rational scaffold optimization, reducing false positives in virtual hit identification campaigns.
- [1] Crystallography Reports. Crystal structure of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivative. 2015;60(5):714-717. View Source
